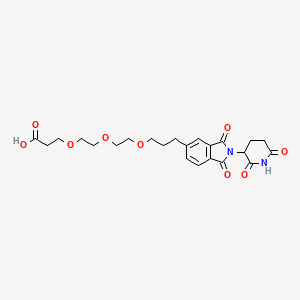
Thalidomide-5'-C3-PEG3-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5’-C3-PEG3-acid is a derivative of thalidomide, a compound known for its immunomodulatory and anti-inflammatory properties. Thalidomide itself has a notorious history due to its teratogenic effects, but it has found renewed interest in treating various diseases, including multiple myeloma and leprosy . Thalidomide-5’-C3-PEG3-acid incorporates a polyethylene glycol (PEG) linker, which enhances its solubility and bioavailability, making it a valuable tool in scientific research and therapeutic applications .
Preparation Methods
The synthesis of Thalidomide-5’-C3-PEG3-acid involves several steps:
Synthesis of Thalidomide: Thalidomide is synthesized by reacting phthalic anhydride with L-glutamic acid to form N-phthaloyl-DL-glutamic acid, followed by cyclization with ammonium hydroxide.
PEGylation: The PEGylation process involves attaching a PEG chain to the thalidomide molecule.
Chemical Reactions Analysis
Thalidomide-5’-C3-PEG3-acid undergoes various chemical reactions:
Oxidation and Reduction: These compounds can also participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Substitution Reactions: Thalidomide derivatives can undergo substitution reactions, particularly nucleophilic substitutions, which are facilitated by the presence of the PEG linker.
Scientific Research Applications
Thalidomide-5’-C3-PEG3-acid has a wide range of scientific research applications:
Mechanism of Action
Thalidomide-5’-C3-PEG3-acid exerts its effects through several mechanisms:
Binding to Cereblon: The compound binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cell proliferation and survival.
Modulation of Cytokine Production: It modulates the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), thereby exerting anti-inflammatory effects.
Inhibition of Angiogenesis: The compound inhibits the formation of new blood vessels, which is beneficial in treating cancers and other diseases characterized by abnormal angiogenesis.
Comparison with Similar Compounds
Thalidomide-5’-C3-PEG3-acid is compared with other thalidomide derivatives, such as lenalidomide and pomalidomide:
Properties
Molecular Formula |
C23H28N2O9 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
3-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C23H28N2O9/c26-19-6-5-18(21(29)24-19)25-22(30)16-4-3-15(14-17(16)23(25)31)2-1-8-32-10-12-34-13-11-33-9-7-20(27)28/h3-4,14,18H,1-2,5-13H2,(H,27,28)(H,24,26,29) |
InChI Key |
ORLDBFOGXMXEPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















